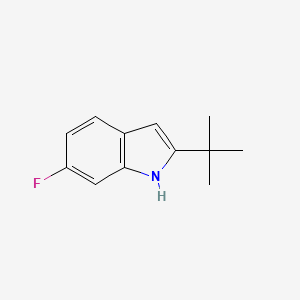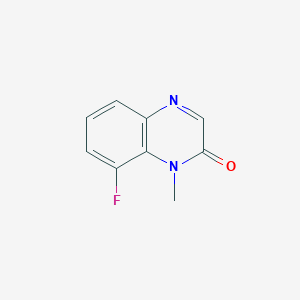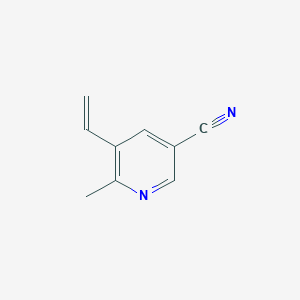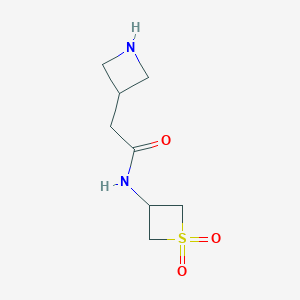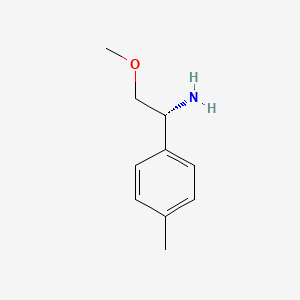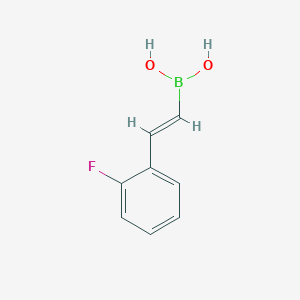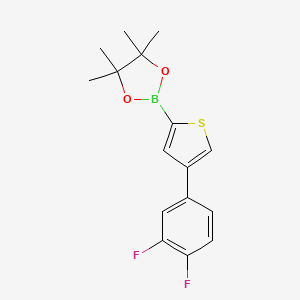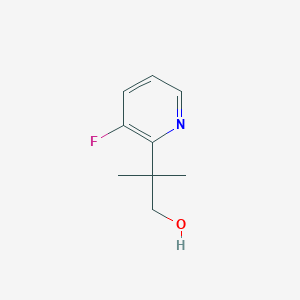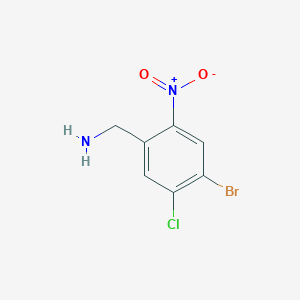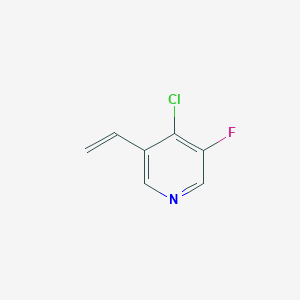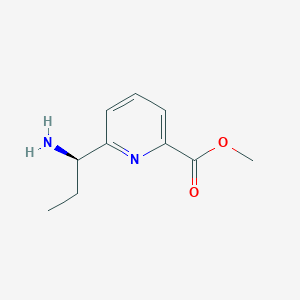
(R)-Methyl 6-(1-aminopropyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 6-(1-aminopropyl)picolinate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinate moiety and an aminopropyl group. The presence of the chiral center in the molecule makes it an interesting subject for studies related to stereochemistry and its effects on biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 6-(1-aminopropyl)picolinate typically involves the reaction of 6-bromopicolinic acid with ®-1-aminopropanol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The overall yield of the reaction is generally high, and the purity of the product can be confirmed using NMR and mass spectrometry.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-aminopropyl)picolinate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of automated systems for purification and analysis further enhances the feasibility of large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 6-(1-aminopropyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The picolinate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted picolinates. These products can be further analyzed using techniques like NMR, IR, and mass spectrometry to confirm their structures.
Applications De Recherche Scientifique
®-Methyl 6-(1-aminopropyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of ®-Methyl 6-(1-aminopropyl)picolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds with active sites, while the picolinate moiety can coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(1-Aminopropyl)benzonitrile hydrochloride
- 1-Aminopropyl-3-methylimidazolium chloride
Uniqueness
®-Methyl 6-(1-aminopropyl)picolinate is unique due to its specific combination of a chiral aminopropyl group and a picolinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 6-[(1R)-1-aminopropyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-7(11)8-5-4-6-9(12-8)10(13)14-2/h4-7H,3,11H2,1-2H3/t7-/m1/s1 |
Clé InChI |
OFKBRVJGBRJPCG-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](C1=NC(=CC=C1)C(=O)OC)N |
SMILES canonique |
CCC(C1=NC(=CC=C1)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)
